3-[5-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)propanamide
Description
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Properties
IUPAC Name |
3-[5-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31N5O3S/c1-2-21-12-14-23(15-13-21)33-28(38)20-40-31-35-25-11-7-6-10-24(25)29-34-26(30(39)36(29)31)16-17-27(37)32-19-18-22-8-4-3-5-9-22/h3-15,26H,2,16-20H2,1H3,(H,32,37)(H,33,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXKMRSFOAHXAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[5-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)propanamide is a complex organic molecule with potential biological activities. Its structure features an imidazoquinazoline core, which has been associated with various pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer and antibacterial properties, as well as its structure-activity relationship (SAR).
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 571.6 g/mol. The compound's unique structural features include:
- Imidazo[1,2-c]quinazoline core : Known for diverse biological activities.
- Carbamoyl and sulfanyl groups : These functional groups are crucial for its interaction with biological targets.
Anticancer Activity
Recent studies have evaluated the anticancer potential of various imidazoquinazoline derivatives, including the compound . Notably, the following findings have emerged:
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Cell Viability Assays : The compound was tested against several cancer cell lines, including HCC827 (non-small cell lung cancer), A549 (lung cancer), and MCF-7 (breast cancer). Results indicated significant antiproliferative activity across these lines, particularly in HCC827 cells, where it exhibited a strong inhibitory effect on cell viability measured by MTT assays .
Cell Line IC50 Value (µM) Sensitivity HCC827 5.4 High A549 12.8 Moderate MCF-7 15.0 Moderate - Mechanism of Action : The compound appears to inhibit the PI3K signaling pathway, which is crucial for cell survival and proliferation in cancer cells. This inhibition leads to apoptosis in sensitive cell lines .
Antibacterial Activity
The antibacterial properties of imidazoquinazolines have also been explored. The compound demonstrated activity against various bacterial strains:
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Inhibition Studies : In vitro tests showed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL depending on the bacterial strain tested .
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 16 Escherichia coli 32 Bacillus subtilis 8
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of imidazoquinazolines. Key observations include:
- Substituent Effects : Variations in the carbamoyl and sulfanyl substituents significantly influence potency. For instance, compounds with larger alkyl groups at the carbamoyl position showed reduced activity compared to those with smaller groups .
- Core Modifications : Alterations to the imidazoquinazoline core can enhance selectivity toward specific cancer cell types or improve antibacterial efficacy.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Cancer Therapy Trials : Preliminary trials involving derivatives similar to this compound have shown promise in reducing tumor size in xenograft models of lung cancer .
- Antibiotic Development : Research focused on modifying the structure to enhance antibacterial properties is ongoing, with some derivatives showing improved MIC values against resistant strains .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 3-[5-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)propanamide exhibit promising anticancer properties. For instance, derivatives of quinazoline have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Studies have demonstrated that related imidazoquinazolines possess broad-spectrum antibacterial effects against Gram-positive and Gram-negative bacteria. This includes efficacy against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism often involves the inhibition of bacterial DNA synthesis.
Anticonvulsant Effects
Some derivatives of imidazoquinazolines have been evaluated for anticonvulsant activity. In particular, the presence of specific substituents on the imidazoquinazoline core may enhance their efficacy in controlling seizures . This application is critical for developing new treatments for epilepsy and other seizure disorders.
Case Studies and Research Findings
- Anticancer Studies : A study conducted on quinazoline derivatives showed that compounds with similar structures to this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer .
- Antimicrobial Activity : A comparative study highlighted the antimicrobial properties of imidazoquinazolines against pathogens like Escherichia coli and Staphylococcus aureus. The compounds demonstrated minimum inhibitory concentrations (MICs) lower than traditional antibiotics, suggesting a potential alternative for treating bacterial infections .
- Anticonvulsant Activity : In a pharmacological evaluation involving animal models, certain derivatives were found to significantly reduce seizure frequency and duration compared to control groups, indicating their potential as anticonvulsants .
Q & A
Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, including imidazoquinazoline core formation, sulfanyl group introduction, and carbamoyl/propanamide substitutions. Critical parameters include:
- Temperature control : Optimal ranges (e.g., 60–80°C for cyclization steps) to prevent side reactions like premature oxidation .
- Catalyst selection : Use of palladium catalysts for coupling reactions or acidic/basic conditions for carbamoyl group attachment .
- Purification : High-Performance Liquid Chromatography (HPLC) with C18 columns (≥95% purity) and recrystallization in ethanol/water mixtures . Methodological tip: Monitor intermediates via Thin-Layer Chromatography (TLC) and validate purity with NMR (¹H/¹³C) and Mass Spectrometry (MS) .
Q. How is the molecular structure validated experimentally?
Structural confirmation requires:
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (δ 7.2–8.1 ppm for aromatic protons; δ 3.1–4.3 ppm for methylene/methine groups) and ¹³C NMR (carbonyl peaks at δ 165–175 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Match experimental m/z to theoretical molecular weight (e.g., C₃₀H₃₂N₆O₃S: 572.22 g/mol ± 0.02) .
- X-ray Crystallography (if crystalline): Resolves bond angles and stereochemistry .
Q. What in vitro models are suitable for preliminary biological activity screening?
- Anticancer : MTT assays using human cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ values compared to positive controls like doxorubicin .
- Antimicrobial : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases (e.g., EGFR inhibition at 10 µM concentration) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide functional group modifications?
SAR analysis involves:
- Substituent variation : Compare analogues with altered phenyl (e.g., 4-ethyl vs. 4-methyl) or sulfanyl groups. For example, replacing the 4-ethylphenyl group with a 3-trifluoromethylphenyl moiety increased EGFR inhibition by 40% .
- Bioisosteric replacements : Substitute the propanamide chain with a morpholine-sulfonyl group to enhance solubility without losing activity .
- Quantitative SAR (QSAR) : Use molecular descriptors (e.g., LogP, polar surface area) to predict bioavailability .
Q. How can metabolic stability and pharmacokinetic (PK) properties be assessed?
- Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS. Half-life (t₁/₂) <30 min indicates poor metabolic stability .
- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
- Plasma protein binding : Equilibrium dialysis to measure unbound fraction (<5% suggests high tissue distribution) .
Q. How to resolve contradictions in reported biological data across studies?
- Batch variability : Ensure consistent synthesis protocols (e.g., solvent purity, reaction time) to minimize structural impurities .
- Assay conditions : Standardize cell culture media (e.g., FBS concentration) and incubation times (e.g., 48 vs. 72 hours) .
- Orthogonal validation : Confirm anticancer activity via both apoptosis assays (Annexin V staining) and caspase-3 activation .
Q. What computational tools are recommended for molecular docking and dynamics?
- Docking : UCSF Chimera with AutoDock Vina to predict binding to targets like EGFR (PDB ID: 1M17). Focus on hydrogen bonds with Lys721 and hydrophobic interactions with Leu694 .
- Molecular Dynamics (MD) : GROMACS with CHARMM force fields to simulate ligand-protein stability over 100 ns. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
Q. What experimental design strategies optimize reaction yields and reproducibility?
- Design of Experiments (DoE) : Use factorial designs to assess interactions between temperature, solvent (e.g., DMF vs. THF), and catalyst loading. For example, a 2³ factorial design identified 70°C, 0.5 mol% Pd(OAc)₂, and DMF as optimal for Suzuki-Miyaura coupling .
- Continuous-flow reactors : Improve scalability and reduce side products in oxidation steps (e.g., H₂O₂-mediated sulfoxide formation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
